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Abstract
AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor that

has demonstrated significant preclinical and clinical activity against a variety of tumor types.[1]

[2][3] The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles

in the regulation of mitosis. Their overexpression in various cancers is linked to high

proliferation rates and poor prognosis, making them attractive therapeutic targets.[1][2][4] AMG
900 acts as an ATP-competitive inhibitor of all three Aurora kinases, leading to mitotic arrest,

polyploidy, and ultimately, apoptosis in cancer cells.[5][6] This technical guide provides a

comprehensive overview of the preclinical and clinical data on AMG 900, with a focus on its

mechanism of action, efficacy in various models, and detailed experimental protocols.

Introduction to Aurora Kinases and AMG 900
The Aurora kinases are key regulators of cell division. Aurora A is involved in centrosome

maturation and spindle assembly, while Aurora B is a component of the chromosomal

passenger complex, essential for chromosome condensation, segregation, and cytokinesis.[2]

Aurora C's function is primarily in meiosis.[4] Dysregulation of Aurora kinase activity can lead to

aneuploidy and tumorigenesis.

AMG 900 is a phthalazinamine derivative that potently inhibits Aurora kinases A, B, and C at

low nanomolar concentrations.[5][7] Its mechanism of action is distinct from microtubule-
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targeting agents like taxanes. Instead of causing a prolonged mitotic arrest by activating the

spindle assembly checkpoint (SAC), AMG 900's inhibition of Aurora B leads to SAC silencing,

resulting in aborted cell division and subsequent cell death.[1][8] A significant advantage of

AMG 900 is its activity in tumor cell lines and xenograft models that are resistant to taxanes

and other Aurora kinase inhibitors, including those expressing P-glycoprotein (P-gp) or BCRP

drug efflux pumps.[1][6]

Mechanism of Action and Signaling Pathway
AMG 900's primary mechanism of action is the competitive inhibition of ATP binding to Aurora

kinases A, B, and C. This inhibition disrupts the downstream signaling cascades that are critical

for proper mitotic progression. The inhibition of Aurora B is particularly significant and leads to a

failure of cytokinesis, resulting in polyploid cells that often undergo apoptosis.[1] A key

pharmacodynamic biomarker of AMG 900 activity is the inhibition of phosphorylation of histone

H3 on serine 10 (p-Histone H3), a direct substrate of Aurora B.[1][3][9]
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Caption: AMG 900 inhibits Aurora kinases, leading to failed cytokinesis and apoptosis.

Quantitative Data Summary
In Vitro Potency
AMG 900 demonstrates potent inhibition of Aurora kinases and cancer cell proliferation at low

nanomolar concentrations.
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Target/Cell Line Assay Type IC50/EC50 (nM) Notes

Enzymatic Activity

Aurora A Kinase Assay 5 [5][6][7]

Aurora B Kinase Assay 4 [5][6][7]

Aurora C Kinase Assay 1 [5][6][7]

Cellular Activity

26 Tumor Cell Lines

(range)
Cell Proliferation 0.7 - 5.3 [1][3]

HCT-15, MES-SA-

Dx5, 769P, SNU449
Cell Proliferation

Not specified, but

sensitive

Paclitaxel-resistant

cell lines.[7]

HCT116 (AZD1152-

resistant)
Cell Proliferation Active

Harbors an Aurora-B

mutation (W221L).[1]

[3]

p-Histone H3

Inhibition (various

lines)

Cellular Assay 2 - 3 [7]

44 Breast Cancer Cell

Lines
Cell Proliferation Low nanomolar [10][11]

In Vivo Efficacy in Xenograft Models
Oral administration of AMG 900 resulted in significant tumor growth inhibition (TGI) in various

human tumor xenograft models, including those resistant to standard chemotherapy.
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Xenograft Model Dosing Schedule
Tumor Growth
Inhibition (%)

P-value

HCT116
3 mg/kg b.i.d., daily

for 3 weeks
74 < 0.0001[1]

MES-SA-Dx5 (MDR)

15 mg/kg b.i.d., 2

days/week for 3

weeks

84 < 0.0001[1][7]

NCI-H460-PTX (MDR)

15 mg/kg b.i.d., 2

days/week for 3

weeks

66 < 0.0001[1][7]

9 Xenograft Models

(range)

15 mg/kg b.i.d., 2

days/week or 3 mg/kg

b.i.d., daily

50 - 97
< 0.005 to < 0.0005[1]

[4][7]

Phase 1 Clinical Trial Data (Advanced Solid Tumors)
A first-in-human Phase 1 study (NCT00858377) evaluated the safety and efficacy of AMG 900
in patients with advanced solid tumors.[2][12]
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Parameter Value

Dosing

Maximum Tolerated Dose (MTD) 25 mg/day (4 days on/10 days off)

MTD with G-CSF support 40 mg/day (4 days on/10 days off)

Safety (Grade ≥ 3 Treatment-Related Adverse

Events)

Neutropenia 37%

Anemia 23%

Leukopenia 14%

Thrombocytopenia 12%

Efficacy (Ovarian Cancer Cohort)

Partial Response (RECIST 1.1) 10.3% (3/29 patients)

Median Duration of Response 24.1 weeks

Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 900 against

Aurora kinases.

Methodology: A standardized homogenous time-resolved fluorescence (HTRF) assay is

utilized.[5]

Reagents: Recombinant GST- or His-tagged Aurora-A, -B, and -C proteins, peptide

substrate, ATP, and AMG 900.

Procedure:

Enzyme, peptide substrate, and varying concentrations of AMG 900 are pre-incubated in

an assay plate.
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The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a specified time at room temperature.

The reaction is stopped, and HTRF detection reagents are added.

The plate is read on an HTRF-compatible reader.

Data Analysis: The fluorescence signal is converted to percent inhibition relative to controls,

and IC50 values are calculated using a four-parameter logistic fit.

Cell Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of AMG 900 for

inhibiting the proliferation of cancer cell lines.

Methodology: A fluorescence-based cell count imaging assay is performed.[1]

Cell Culture: Tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.

Treatment: Cells are treated with a range of AMG 900 concentrations for 24 hours.[1]

Washout: The drug-containing medium is removed, and cells are washed twice with

complete media.[1]

Incubation: Cells are cultured for an additional 48 hours in drug-free media.[1]

Staining and Imaging: Cells are fixed, permeabilized, and stained with a nuclear stain (e.g.,

DAPI). The plates are then imaged using an automated fluorescence microscope.

Data Analysis: Cell numbers are quantified based on nuclear count. EC50 values are

determined by plotting cell count versus drug concentration and fitting the data to a dose-

response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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